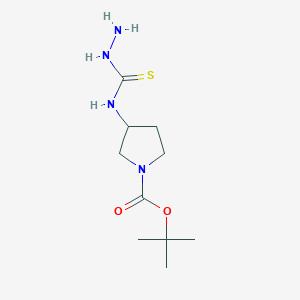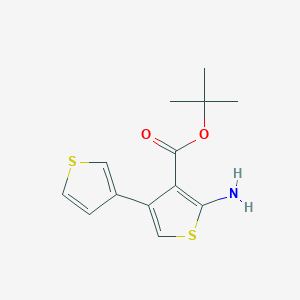![molecular formula C11H14ClN3O B2528860 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1417634-16-2](/img/structure/B2528860.png)
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. These types of compounds are known for their diverse pharmacological activities and have been explored for their potential as anticancer agents among other uses.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives involves a linear strategy, as seen in the first paper, where novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were synthesized. The key intermediate in this process was obtained by microwave irradiation of a precursor compound in the presence of chloroacetyl chloride and phosphoryl oxychloride, which then underwent cyclization. Subsequent treatment with various primary or secondary amines yielded the corresponding amine derivatives .
Molecular Structure Analysis
Although the specific molecular structure of "this compound" is not provided, the second paper gives insight into the crystal structure of a similar compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine. This compound crystallizes in the orthorhombic space group and exhibits intermolecular hydrogen bonds that connect the molecules into wave-like two-dimensional layers. Additionally, strong π-interactions were confirmed through quantum chemical calculations and noncovalent interaction analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives typically include cyclization and amine substitution reactions. The cyclization step is crucial for forming the oxadiazole ring, while the substitution with different amines allows for the generation of a variety of derivatives with potential biological activities. The specific chemical reactions for the compound are not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely depending on the substituents attached to the core structure. The second paper describes the physical properties of a related compound, including its crystallographic parameters and density. The compound was characterized by NMR, IR, DSC, and X-ray crystallography, which are common techniques used to determine the physical and chemical properties of organic compounds. The impact sensitivity and friction sensitivity of the compound were also measured, indicating its stability and potential use as an energetic material precursor .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Researchers have developed novel synthesis methods for 1,3,4-oxadiazole derivatives, which include compounds similar to the one . These methods involve reactions with various compounds to form complex structures, with the process characterized through spectral studies and elemental analysis (Verma, Awasthi, & Jain, 2022).
Biological Screening
- Some 1,3,4-oxadiazole derivatives have been evaluated for their antibacterial, antifungal, and anticancer activities. Specific derivatives have shown significant activity against certain cancer cell lines, indicating potential applications in cancer therapy (Sharma, Kumar, & Pathak, 2014).
Novel Synthesis Methods
- Innovative methods for synthesizing 1,3,4-oxadiazole derivatives have been developed, providing alternatives to traditional synthesis processes. These methods focus on high-yield production without the need for catalysts or activation (Ramazani & Rezaei, 2010).
Antimicrobial Activities
- Research has demonstrated the antimicrobial properties of certain 1,3,4-oxadiazole derivatives. These compounds have been found effective against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Fluoride Chemosensors
- 1,3,4-oxadiazole groups have been used in the development of novel fluoride chemosensors. These sensors exhibit specific spectroscopic and colorimetric properties, making them useful in detecting fluoride ions (Ma et al., 2013).
Potential Apoptosis Inducers
- Certain 1,2,4-oxadiazole derivatives have been identified as novel apoptosis inducers, showing activity against breast and colorectal cancer cell lines. These findings suggest their potential as anticancer agents (Zhang et al., 2005).
Corrosion Inhibition
- Studies have explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors. These compounds have shown effectiveness in protecting metals like steel from corrosion, particularly in acidic environments (Kalia et al., 2020).
Optical Properties
- Research into the optical properties of 1,3,4-oxadiazole derivatives has revealed potential applications in materials science, particularly in the development of luminescent materials and sensors (Hamciuc et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is acetylcholinesterase . Acetylcholinesterase is an enzyme that is crucial for nerve function. It breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body. Inhibiting this enzyme can increase the concentration of acetylcholine, enhancing cholinergic function .
Mode of Action
This compound acts as an inhibitor of acetylcholinesterase . The compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction prevents the enzyme from breaking down acetylcholine, thereby increasing the concentration of this neurotransmitter .
Biochemical Pathways
The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels. This affects the cholinergic pathway , which plays a key role in numerous cognitive functions, including memory and learning . The increased acetylcholine can enhance synaptic neurotransmission in the brain, potentially improving cognitive function .
Result of Action
The result of the action of this compound is an increase in acetylcholine levels due to the inhibition of acetylcholinesterase . This can lead to enhanced cholinergic function, potentially improving cognitive function . Therefore, this compound may have potential therapeutic applications in conditions characterized by cognitive decline, such as Alzheimer’s disease .
Biochemische Analyse
Biochemical Properties
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of certain amino acids and other nitrogen-containing compounds. The nature of these interactions involves the formation of Schiff bases, which are intermediates in the transamination process.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor involved in the regulation of neurotransmitter release and cellular metabolism . This modulation can lead to changes in cellular responses to external stimuli and alterations in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with TAAR1 involves binding to the receptor, which triggers a cascade of intracellular signaling events . This binding can result in the activation of downstream signaling pathways, ultimately affecting cellular function and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including alterations in neurotransmitter levels and metabolic disturbances . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as transaminases and other cofactors, influencing metabolic flux and metabolite levels . These interactions are crucial for the synthesis and degradation of various biomolecules, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been observed to interact with certain membrane transporters, facilitating its uptake and distribution within cells . This interaction affects its localization and accumulation in specific cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. The subcellular localization influences its interactions with other biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
1-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-7-5-3-4-6-9(7)11-14-13-10(15-11)8(2)12;/h3-6,8H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQPLHJTWOFHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2528778.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2528780.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2528781.png)
![(4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2528783.png)
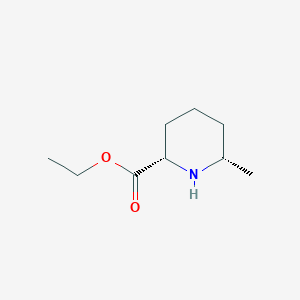
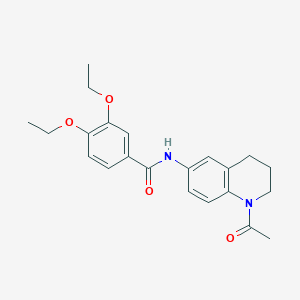
![[(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride](/img/structure/B2528790.png)
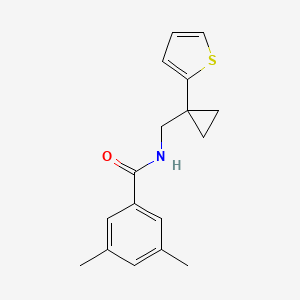
![3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2528793.png)

![2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2528795.png)
